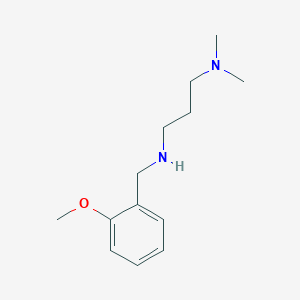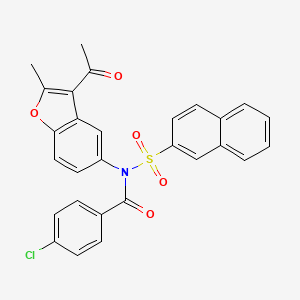![molecular formula C23H38O4Si B2487404 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester CAS No. 1417407-35-2](/img/structure/B2487404.png)
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester is a fascinating compound that has caught the attention of researchers due to its unique structural characteristics and potential applications in various fields. This compound's distinct molecular architecture features a triisopropylsilyl group, which imparts remarkable stability and reactivity, making it an interesting subject for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. Starting from readily available precursors such as cyclopentadiene, methylation and subsequent carboxylation steps are employed to introduce the necessary functional groups. The final step involves the introduction of the triisopropylsilyl group via a Grignard reaction or through the use of organosilane reagents. Reaction conditions often include the use of anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Scaling up the synthesis to industrial levels involves optimizing the reaction parameters to maximize efficiency and minimize waste. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are commonly employed. The industrial production also focuses on cost-effective raw materials and environmentally friendly practices to reduce the overall ecological footprint of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents include strong oxidizers for oxidation reactions, metal hydrides for reductions, and various nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, inert atmospheres, and specific solvents that promote the desired reaction pathway.
Major Products
Major products formed from these reactions vary based on the reaction type. Oxidation products include carboxylic acids and ketones, reduction products range from alcohols to alkanes, and substitution reactions yield a variety of derivatives with modified functional groups.
Scientific Research Applications
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester is utilized in a wide array of scientific research fields:
Chemistry: As a reactive intermediate in organic synthesis, it aids in the development of new chemical entities and complex molecular architectures.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily involving the reactive sites on the cyclopentadiene and ester groups. These interactions lead to a cascade of chemical transformations that underpin its utility in synthesis and potential biological activity.
Comparison with Similar Compounds
When compared to other compounds such as 5-[(E)-(Triethylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester, 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester stands out due to the bulkier and more stabilizing triisopropylsilyl group. Similar compounds include:
5-[(E)-(Trimethylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
5-[(E)-(Triethylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
5-[(E)-(Tri-tert-butylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
These analogs vary mainly in the size and electronic effects of the silyl groups, influencing their reactivity and applications.
And there you have it—a detailed dive into the intriguing world of this compound. Anything else you'd like to explore?
Properties
CAS No. |
1417407-35-2 |
|---|---|
Molecular Formula |
C23H38O4Si |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
diethyl 2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H38O4Si/c1-11-26-22(24)20-17(9)19(21(18(20)10)23(25)27-12-2)13-28(14(3)4,15(5)6)16(7)8/h13-16H,11-12H2,1-10H3 |
InChI Key |
LHOBLFNUJJHCSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2487323.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
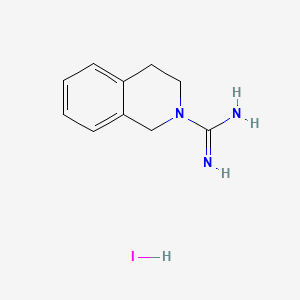
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
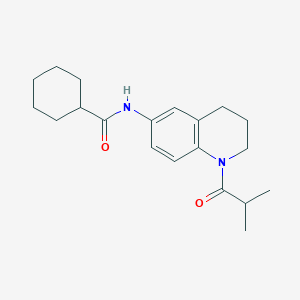
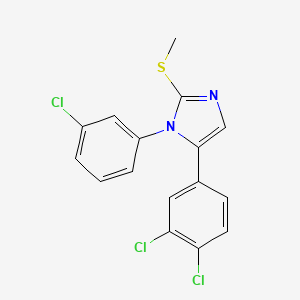
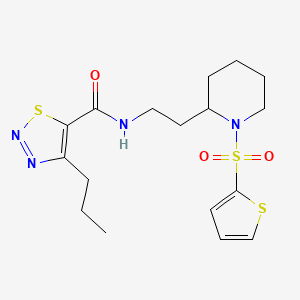
![4-ethoxy-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide](/img/structure/B2487334.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![10'-ethoxy-1-methyl-4'-(4-methylphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene](/img/structure/B2487340.png)
